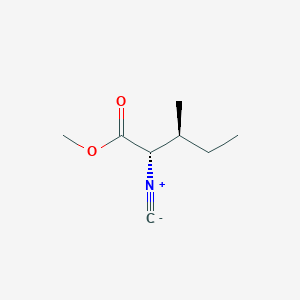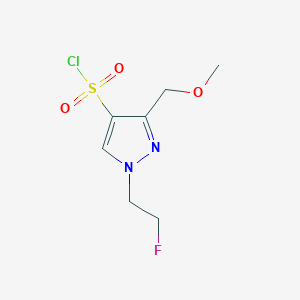
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for “N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide” were not found, isoxazoles in general can be synthesized through two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered isoxazole ring attached to a fluorophenyl group and an acetamide group. Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .作用機序
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor works by inhibiting the activity of this compound, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which are involved in various physiological processes such as pain, inflammation, mood, and appetite. Inhibition of this compound leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects
This compound inhibitor has been shown to produce various biochemical and physiological effects. Studies have shown that this compound inhibitor can increase the levels of endocannabinoids in the body, which can reduce pain and inflammation, improve mood, and reduce drug-seeking behavior. This compound inhibitor has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor has several advantages for lab experiments. It is a potent inhibitor of this compound, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. This compound inhibitor is also relatively selective for this compound, which reduces the risk of off-target effects. However, this compound inhibitor has some limitations for lab experiments. It is a small molecule that can be rapidly metabolized in vivo, which can limit its efficacy. This compound inhibitor also has limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor. One area of interest is the development of more potent and selective this compound inhibitors. This could lead to the development of more effective therapies for pain, anxiety, depression, and addiction. Another area of interest is the study of the long-term effects of this compound inhibition on endocannabinoid signaling and physiology. This could provide insights into the role of endocannabinoids in various physiological processes and lead to the development of new therapies for various diseases.
合成法
The synthesis of N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide has been described in several research papers. The most commonly used method involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime, which is then reacted with ethyl 2-bromoacetate to form this compound.
科学的研究の応用
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications. Some of the areas where this compound inhibitor has shown promising results include pain management, anxiety, depression, and addiction. Studies have shown that this compound inhibitor can increase the levels of endocannabinoids in the body, which can reduce pain and inflammation, improve mood, and reduce drug-seeking behavior.
特性
IUPAC Name |
N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-15-13(17)8-11-7-12(18-16-11)9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEGTAWUSMUPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone](/img/structure/B2883057.png)


![4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile](/img/structure/B2883060.png)

![2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883064.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2883069.png)
![6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2883071.png)
![Methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2883072.png)
![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2883073.png)
![3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2883074.png)
